molecular formula C16H14FNO3 B11980148 4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate

4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate

Katalognummer: B11980148
Molekulargewicht: 287.28 g/mol
InChI-Schlüssel: SQUNOSQJJKOSCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate is a chemical compound with the molecular formula C16H14FNO3 It is known for its unique structural properties, which include a fluorophenyl group and a methoxyphenyl acetate moiety

Vorbereitungsmethoden

The synthesis of 4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then acetylated to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C16H14FNO3

Molekulargewicht

287.28 g/mol

IUPAC-Name

[4-[(4-fluorophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H14FNO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3

InChI-Schlüssel

SQUNOSQJJKOSCC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.